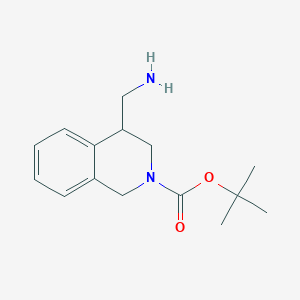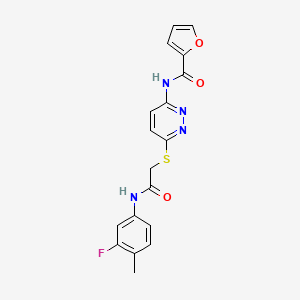![molecular formula C21H24N2O3 B2539068 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol CAS No. 394228-63-8](/img/new.no-structure.jpg)
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol . This compound is categorized under impurities, metabolites, and pharmaceutical standards . It is known for its unique structure, which includes an ethoxy group, a methyl group, and a propylphenoxy group attached to a pyrazolyl phenol core.
Preparation Methods
Chemical Reactions Analysis
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenol or pyrazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The exact mechanism of action of 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is not well-understood. it is likely to interact with various molecular targets and pathways due to its complex structure. The phenol and pyrazole groups suggest potential interactions with enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes .
Comparison with Similar Compounds
Similar compounds to 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol include other substituted phenols and pyrazoles. For example:
5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol: This compound has a methoxy group instead of an ethoxy group and lacks the propylphenoxy group.
2-methoxy-4-propylphenol: This compound has a simpler structure with a methoxy and propyl group attached to a phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
Properties
CAS No. |
394228-63-8 |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.434 |
IUPAC Name |
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23) |
InChI Key |
GXWBCHYVZFNGPZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



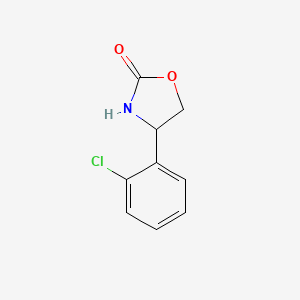
![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)
![N-(2,3-dimethylphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2538992.png)
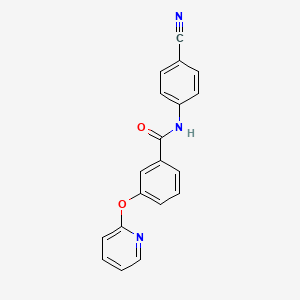
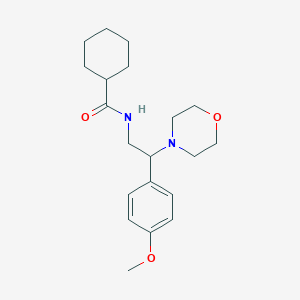
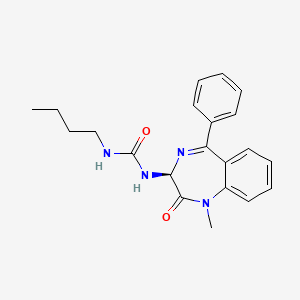
![3,5-dimethyl-1-(4-methylbenzoyl)-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2538998.png)
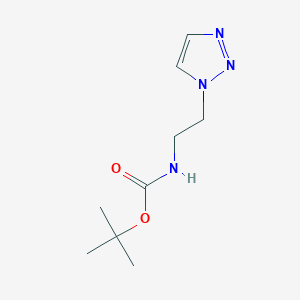
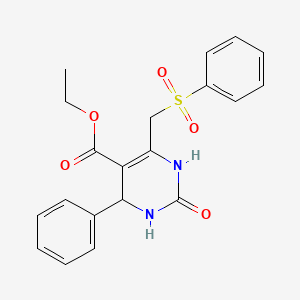
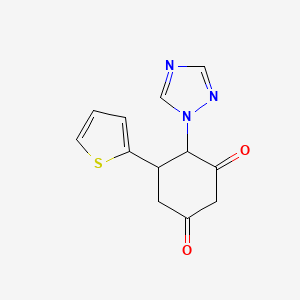
![1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]](/img/structure/B2539004.png)
